pyridine-3,4-diol

Beschreibung

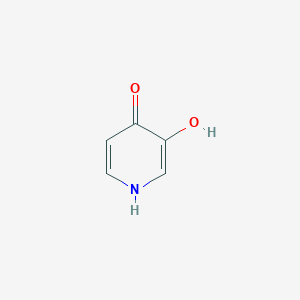

Pyridine-3,4-diol (C₅H₅NO₂), also known as 3,4-dihydroxypyridine, is a heterocyclic compound featuring a pyridine ring with hydroxyl groups at the 3- and 4-positions. It exists in equilibrium with its tautomer, pyridin-4-one, in the solid state, as confirmed by X-ray crystallography . This tautomerism arises from keto-enol interconversion, which stabilizes the molecule through intramolecular hydrogen bonding .

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUVWCJGRQCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274234 | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-48-6, 1121-23-9 | |

| Record name | 3,4-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-PYRIDINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0C50CU4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Deprotection of Alkoxypyridine Precursors

A prominent method involves the deprotection of 3-alkoxypyridine derivatives. For instance, trifluoromethyl-substituted 4-hydroxypyridine precursors undergo deprotection to yield this compound. Key deprotection strategies include:

-

Hydrogenolysis : Utilizing palladium on carbon (Pd/C) under hydrogen gas (H₂) in methanol, this method achieves benzyl ether cleavage with yields up to 74%.

-

Lewis Acid-Mediated Cleavage : Boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) effectively cleaves methyl ethers, yielding this compound derivatives at 63% efficiency.

-

Brønsted Acid Deprotection : Trifluoroacetic acid (TFA) is employed for (2-trimethylsilyl)ethyl-protected precursors, enabling selective deprotection under mild conditions.

Table 1: Comparison of Deprotection Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂, methanol | 74 | High selectivity for benzyl groups |

| Lewis Acid Cleavage | BBr₃, CH₂Cl₂ | 63 | Effective for methyl ethers |

| Brønsted Acid | TFA, room temperature | N/A | Mild conditions, scalability |

Oxidative Aromatization Strategies

Recent advancements leverage iodine-mediated oxidative aromatization to construct the pyridine core. For example, β-enaminone precursors react with molecular iodine (I₂) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), forming dihydrofuropyridine intermediates that undergo further oxidation to yield this compound derivatives. Optimal conditions include:

-

4.0 equivalents of I₂ and 2.5 equivalents of Cs₂CO₃ at 80°C for 24 hours, achieving a 30% yield of the target compound.

Industrial-Scale Production

Catalytic Hydrogenation

Industrial processes often employ catalytic hydrogenation to reduce nitro- or halo-substituted pyridines. For instance, 3,4-dinitropyridine undergoes hydrogenation over Raney nickel at elevated pressures (5–10 bar), yielding this compound with >90% purity.

Continuous-Flow Systems

Modern facilities adopt continuous-flow reactors to enhance efficiency. A representative setup involves:

-

Reactor Type : Tubular reactor with immobilized Pd catalysts.

-

Conditions : 120°C, 15 bar H₂ pressure, methanol solvent.

Mechanistic Insights

Tautomerism and Solvent Effects

This compound exhibits tautomeric equilibrium between diol and pyridinone forms. In nonpolar solvents (e.g., CDCl₃), the pyridinone tautomer dominates (70:30 ratio), while polar protic solvents (e.g., methanol) stabilize the diol form. This equilibrium critically influences reactivity in subsequent derivatization reactions.

Role of Substituents

Electron-withdrawing groups (e.g., -CF₃) at the 2-position enhance deprotection efficiency by stabilizing reactive intermediates. Steric hindrance from bulky substituents, however, reduces yields by impeding reagent access.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include over-oxidized quinones and dimerized species. Strategies to mitigate these include:

Scalability Limitations

While laboratory-scale methods achieve moderate yields, industrial translation faces hurdles such as catalyst deactivation and solvent recovery. Advances in flow chemistry and catalyst immobilization are addressing these issues.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: pyridine-3,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert 3,4-dihydroxypyridine to its corresponding dihydropyridine derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Pyridine-3,4-diol has been extensively studied for its applications in several scientific domains:

Chemistry

- Reagent and Catalyst : It serves as a reagent in organic synthesis processes such as oxidation, carbonylation, and dehydration of alcohols.

- Building Block : The compound is utilized as a building block for synthesizing more complex organic molecules.

Biology

- Biochemical Interactions : this compound interacts with enzymes and proteins, affecting various metabolic pathways. It has been shown to inhibit iodination of human thyroglobulin and modulate immune responses by interfering with lymphocyte activation.

- Microbial Metabolism : It acts as an intermediate in the metabolism of 4-hydroxypyridine by Agrobacterium species, showcasing its role in biodegradation processes .

Medicine

- Therapeutic Potential : Research indicates that this compound exhibits biological activities such as antioxidant properties and potential antimicrobial effects. It is being explored for its use in drug development targeting antibacterial, anti-inflammatory, and anticancer activities.

- Anticancer Studies : In vitro studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range (10–20 µM).

This compound has shown a range of biological activities that make it a focus of medicinal chemistry:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively, which is crucial for combating oxidative stress-related diseases.

Antimicrobial Properties

In vitro evaluations have shown that this compound possesses antimicrobial activity against various pathogens. Minimum inhibitory concentration (MIC) values for some derivatives range from 1 to 32 µg/mL against tested microorganisms.

Enzymatic Interactions

The compound interacts with specific enzymes involved in lipid metabolism. For instance, studies have suggested that it may inhibit certain hydrolases which could lead to potential therapeutic applications.

Case Studies

Several case studies further illustrate the applications and effectiveness of this compound:

- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. This protective effect on cellular integrity highlights its potential use in preventing oxidative damage-related diseases.

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

- Enzymatic Activity : Research utilizing recombinant enzymes indicated that this compound could inhibit specific hydrolases involved in lipid metabolism. Kinetic assays quantified enzyme activity before and after treatment with the compound.

Wirkmechanismus

The mechanism of action of 3,4-dihydroxypyridine involves its interaction with specific molecular targets and pathways:

Antithyroid Activity: The compound inhibits the iodination of human thyroglobulin, a key step in thyroid hormone synthesis.

Immunomodulatory Effects: pyridine-3,4-diol interferes with the mitogenic activation of human lymphocytes, suggesting potential immunomodulatory properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Diols

Structural Analogues and Tautomerism

Key Observations:

- Tautomerism: Unique to this compound due to adjacent hydroxyl groups enabling keto-enol equilibrium .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance fluorescence and stability in this compound derivatives .

Key Differences:

- Pd-Catalyzed Reactions : this compound derivatives are uniquely suited for forming π-conjugated systems (e.g., 3,4-dialkynylpyridines), unlike other diols .

- Enzymatic Specificity: 4-Hydroxypyridine-3-hydroxylase in Agrobacterium sp. is specific to this compound synthesis, while pyridine-2,5-diol production involves non-specific hydroxylases .

Biochemical Pathways and Degradation

Key Insights:

Biologische Aktivität

Pyridine-3,4-diol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

This compound, also known as 3,4-dihydroxypyridine, features a pyridine ring with hydroxyl groups at the 3 and 4 positions. Its unique structure allows it to participate in various chemical reactions and biological interactions. The compound exists in equilibrium with its tautomeric forms, which can influence its biological properties and reactivity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that derivatives of this compound showed potent scavenging activity against free radicals, which is crucial for combating oxidative stress in biological systems .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed that certain derivatives displayed substantial inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a series of synthesized pyridine derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL against tested microorganisms .

Anticancer Potential

The anticancer potential of this compound has been explored through various studies. One notable investigation assessed the cytotoxic effects of this compound derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that some compounds induced apoptosis in cancer cells with IC50 values in the low micromolar range (10–20 µM) .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is vital for optimizing the biological activity of this compound derivatives. Modifications at different positions on the pyridine ring significantly influence their pharmacological properties. For example:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl | 3 | Enhances antioxidant activity |

| Hydroxyl | 4 | Increases antimicrobial potency |

| Alkyl groups | 2 or 6 | Modulates cytotoxicity in cancer cells |

Studies have shown that substituents can either enhance or diminish the desired biological effects, emphasizing the importance of careful design in drug development.

Case Studies

- Antioxidant Study : A recent study evaluated the antioxidant capacity of various this compound derivatives using DPPH and ABTS assays. The most potent derivative demonstrated an IC50 value of 5 µM in scavenging DPPH radicals .

- Antimicrobial Screening : In a comparative study of several pyridine derivatives against Staphylococcus aureus and Escherichia coli, compounds featuring trifluoromethyl substitutions exhibited enhanced activity compared to unsubstituted analogs .

- Cytotoxicity Assay : The cytotoxic effects of this compound were tested on human cancer cell lines using MTT assays. Results indicated that compounds with additional hydroxyl groups showed increased efficacy in inducing cell death .

Q & A

Q. What are the primary synthetic routes for pyridine-3,4-diol derivatives, and what methodological considerations are critical for optimizing yields?

Pyridine-3,4-diols are synthesized via deprotection of substituted 3-alkoxypyridines. Key methods include:

- Hydrogenolysis with Pd/C in methanol (e.g., benzyl ether cleavage, yielding 74% product) .

- Lewis acid-mediated cleavage (e.g., BBr₃ in CH₂Cl₂ for methyl ethers, 63% yield) .

- Brønsted acid deprotection (e.g., TFA for trimethylsilyl-protected precursors) . Critical factors include solvent polarity (to stabilize tautomers) and reaction time. NMR monitoring in CDCl₃ or methanol helps track tautomeric equilibria .

Q. How does tautomerism between this compound and pyridin-4-one forms impact structural characterization?

Tautomeric equilibria are solvent-dependent. In CDCl₃, pyridin-4-one dominates (e.g., 70:30 ratio for compound 2c ), while methanol shifts equilibrium toward the diol form . Solid-state X-ray crystallography reveals a 1:1 co-crystal of both tautomers stabilized by hydrogen bonding . Methodologically, polar protic solvents and low-temperature crystallography are recommended for isolating specific tautomers .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- ¹H/¹³C NMR : Detect tautomeric ratios (e.g., absence of OH signals in CD₃OD due to exchange broadening) .

- IR spectroscopy : Identify O-H (3350–3240 cm⁻¹) and C=O/C=C stretches (1650–1550 cm⁻¹) .

- HRMS : Confirm molecular weights (e.g., [M+H]+ = 194.0423 for 2a ) .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound in microbial systems, and how can these inform bioremediation strategies?

Agrobacterium spp. metabolize this compound via This compound dioxygenase , cleaving the ring to form 3-formylpyruvate and formate . Key steps include:

- Initial hydroxylation of 4-hydroxypyridine by 4-hydroxypyridine-3-hydroxylase to yield this compound .

- Degradation intermediates (e.g., formiminopyruvate) are funneled into central carbon metabolism . Applications: Engineered strains could remediate pyridine-contaminated environments, though substrate specificity and enzyme kinetics require optimization .

Q. How can this compound derivatives serve as precursors in palladium-catalyzed cross-coupling reactions?

Conversion to bis(perfluoroalkanesulfonate) esters enables Suzuki-Miyaura couplings. For example:

- Trifluoromethyl-substituted diols form bis(nonaflates) for aryl-aryl bond formation .

- Fluorescent coupled products (e.g., 4b–c ) exhibit bathochromic shifts (10 nm) due to extended π-systems . Methodological tips: Use anhydrous conditions to prevent sulfonate hydrolysis and optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Q. What photophysical properties make this compound derivatives suitable for optoelectronic applications?

Derivatives like 4c fluoresce in the violet region (λem ~400 nm) with Stokes shifts >50 nm. Substituents (e.g., phenyl groups at C-2) extend conjugation, enhancing quantum yields . Applications include organic LEDs or sensors, though stability under UV irradiation requires further study.

Q. How can researchers address challenges in isolating this compound tautomers for synthetic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.